molecular formula C13H11N3 B13472647 Diphenylmethylazide CAS No. 6926-47-2

Diphenylmethylazide

Katalognummer: B13472647
CAS-Nummer: 6926-47-2
Molekulargewicht: 209.25 g/mol
InChI-Schlüssel: UHALAAGWENHOHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphenylmethylazide is an organic compound that contains an azide functional group attached to a diphenylmethyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diphenylmethylazide can be synthesized through several methods. One common approach involves the reaction of diphenylmethyl chloride with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature or slightly elevated temperatures to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring proper safety measures due to the potentially explosive nature of azides.

Analyse Chemischer Reaktionen

Types of Reactions

Diphenylmethylazide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: this compound can be reduced to diphenylmethylamine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products Formed

    Reduction: Diphenylmethylamine.

    Cycloaddition: Triazoles.

Wissenschaftliche Forschungsanwendungen

Diphenylmethylazide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of diphenylmethylazide primarily involves its reactivity as an azide. The azide group can participate in nucleophilic substitution and cycloaddition reactions, leading to the formation of new compounds. In biological systems, azides can interact with proteins and other biomolecules, potentially leading to the formation of covalent bonds and subsequent biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of two phenyl groups, which can influence its reactivity and the types of reactions it undergoes.

Eigenschaften

CAS-Nummer

6926-47-2

Molekularformel

C13H11N3

Molekulargewicht

209.25 g/mol

IUPAC-Name

[azido(phenyl)methyl]benzene

InChI

InChI=1S/C13H11N3/c14-16-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

InChI-Schlüssel

UHALAAGWENHOHX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.